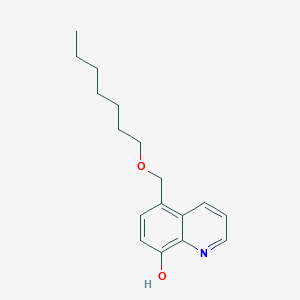![molecular formula C16H21N3O B11848920 9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine CAS No. 88609-26-1](/img/structure/B11848920.png)
9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Azepan-1-il)-6-metoxi-5H-pirido[2,3-c]azepina es un compuesto heterocíclico que pertenece a la clase de las azepinas. Este compuesto, en particular, presenta una estructura única que combina un anillo de azepina con una porción de piridina, lo que lo convierte en un tema de interés para los investigadores que exploran nuevos agentes terapéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9-(Azepan-1-il)-6-metoxi-5H-pirido[2,3-c]azepina se puede lograr a través de varias rutas sintéticas. Un método común involucra la [1,7]-electrociclización de iluros de azometina insaturados, que se generan in situ por la condensación de 3,3-diarilpropenales con α-aminoácidos N-monosustituidos . Esta reacción conduce a la formación del anillo de azepina fusionado con la porción de piridina.
Otro enfoque involucra la anulación de un anillo de azepina a un anillo heteroaromático de cinco miembros, como furano, tiofeno o pirrol . Este método es particularmente útil para construir derivados de azepina bioactivos.
Métodos de producción industrial
La producción industrial de 9-(Azepan-1-il)-6-metoxi-5H-pirido[2,3-c]azepina típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de métodos de síntesis de una sola olla, que combinan múltiples pasos de reacción en un solo proceso, a menudo se emplea para optimizar la producción y reducir los costos .
Análisis De Reacciones Químicas
Tipos de reacciones
9-(Azepan-1-il)-6-metoxi-5H-pirido[2,3-c]azepina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base adecuada.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de azepina sustituidos.
Aplicaciones Científicas De Investigación
9-(Azepan-1-il)-6-metoxi-5H-pirido[2,3-c]azepina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 9-(Azepan-1-il)-6-metoxi-5H-pirido[2,3-c]azepina involucra su interacción con objetivos y vías moleculares específicos. Se sabe que el compuesto se une a ciertas enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos . Por ejemplo, puede inhibir la actividad de las proteínas quinasas, que juegan un papel crucial en la señalización celular y la proliferación .
Comparación Con Compuestos Similares
Compuestos similares
Benzodiazepinas: Comparten una estructura de anillo de azepina similar pero difieren en sus propiedades farmacológicas y aplicaciones.
Oxazepinas: Contienen un átomo de oxígeno en el anillo, lo que lleva a una diferente reactividad química y actividad biológica.
Singularidad
9-(Azepan-1-il)-6-metoxi-5H-pirido[2,3-c]azepina destaca por su combinación de un anillo de azepina con una porción de piridina, que no se encuentra comúnmente en otros derivados de azepina . Esta estructura única contribuye a sus distintas propiedades químicas y biológicas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos .
Propiedades
Número CAS |
88609-26-1 |
|---|---|
Fórmula molecular |
C16H21N3O |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
9-(azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C16H21N3O/c1-20-14-11-13-7-6-8-17-15(13)16(18-12-14)19-9-4-2-3-5-10-19/h6-8,12H,2-5,9-11H2,1H3 |
Clave InChI |
YQQDGFPKUHCUDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C2=C(C1)C=CC=N2)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




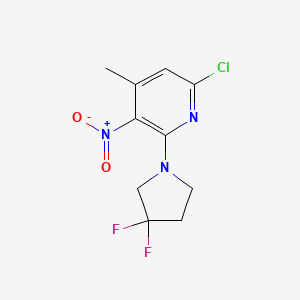


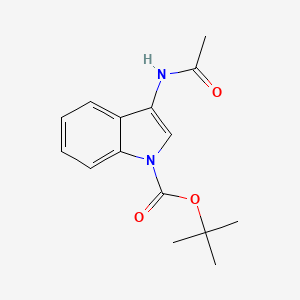
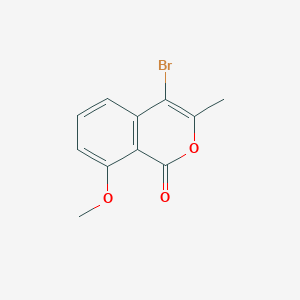
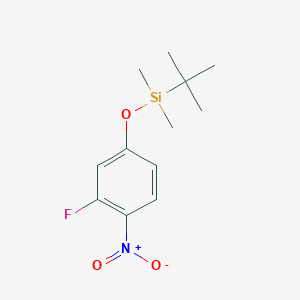
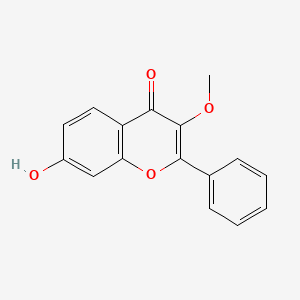


![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)
